Manganese disalicylate

Descripción general

Descripción

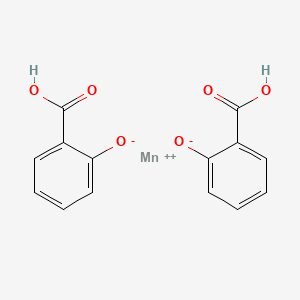

It is a manganese salt of salicylic acid, where two salicylate anions are coordinated to a central manganese ion

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Manganese disalicylate can be synthesized through the reaction of manganese salts, such as manganese chloride or manganese nitrate, with salicylic acid in an aqueous medium. The reaction typically involves mixing an aqueous solution of the manganese salt with an aqueous solution of salicylic acid, followed by heating and stirring to facilitate the formation of the this compound complex .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields.

Análisis De Reacciones Químicas

Types of Reactions: Manganese disalicylate undergoes various chemical reactions, including:

Oxidation: Manganese in the +2 oxidation state can be oxidized to higher oxidation states, such as +3 or +4, under appropriate conditions.

Reduction: The manganese center can be reduced back to the +2 state from higher oxidation states.

Substitution: Ligand exchange reactions can occur, where the salicylate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.

Substitution: Ligand exchange can be facilitated by using excess of the new ligand in an appropriate solvent.

Major Products:

Oxidation: Higher oxidation state manganese complexes.

Reduction: this compound in the +2 oxidation state.

Substitution: New manganese complexes with different ligands.

Aplicaciones Científicas De Investigación

Biomedical Applications

Manganese as a Contrast Agent:

Manganese ions, including those from manganese disalicylate, are utilized in Magnetic Resonance Imaging (MRI) as contrast agents. Manganese-enhanced MRI (MEMRI) exploits the paramagnetic properties of manganese ions to enhance image contrast, allowing for detailed anatomical imaging and cellular activity identification. The manganese ion enters cells through voltage-gated calcium channels, making it a valuable tool for studying calcium dynamics in live tissues .

Nanoparticle Development:

Recent advancements have focused on the development of manganese-based nanoparticles for drug delivery and therapeutic applications. These nanoparticles can be engineered to improve bioavailability and target specific tissues, enhancing treatment efficacy while minimizing side effects. Research indicates that manganese nanoparticles exhibit promising cytotoxicity profiles against various cancer cell lines, making them candidates for targeted cancer therapies .

Electrochemical Applications

Energy Storage:

this compound has potential applications in electrochemical energy storage systems. Its unique redox properties make it suitable for use in batteries and supercapacitors. Manganese-based materials have been shown to enhance the performance of lithium-ion batteries due to their high theoretical capacity and stability during cycling .

Catalysis:

The compound is also being explored as a catalyst in various chemical reactions. Manganese-based catalysts have demonstrated effectiveness in oxidation reactions and environmental remediation processes, such as the degradation of organic pollutants .

Environmental Applications

Heavy Metal Adsorption:

this compound can be utilized in environmental remediation efforts, particularly for the adsorption of heavy metals from contaminated water sources. Studies indicate that manganese oxides exhibit high adsorption capacities for heavy metals, thereby contributing to water purification efforts .

Soil Remediation:

In agricultural settings, manganese compounds are being investigated for their role in improving soil quality and promoting plant growth. Manganese is an essential micronutrient for plants, and its application can enhance crop yields while mitigating soil degradation .

Case Studies

Mecanismo De Acción

Manganese disalicylate can be compared with other manganese complexes and salicylate compounds:

Manganese Salicylate: Similar in structure but may have different coordination environments.

Manganese Acetylacetonate: Another manganese complex used in catalysis, but with acetylacetonate ligands instead of salicylate.

Copper Disalicylate: A copper analog with similar coordination but different redox properties.

Uniqueness: this compound is unique due to its combination of manganese and salicylate, providing both catalytic and potential therapeutic properties .

Comparación Con Compuestos Similares

- Manganese salicylate

- Manganese acetylacetonate

- Copper disalicylate

Actividad Biológica

Manganese disalicylate, a manganese(II) complex, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article presents a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and data.

This compound is synthesized through the coordination of manganese ions with salicylic acid derivatives. The resulting complex exhibits unique properties that enhance its biological activities. The structure typically involves a manganese ion coordinated to two salicylate ligands, which can influence its reactivity and interaction with biological molecules.

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties . The compound has been evaluated using various assays to determine its ability to scavenge free radicals, including:

- DPPH (1,1-Diphenyl-2-picrylhydrazyl) Assay : This assay measures the ability of antioxidants to donate electrons or hydrogen atoms to the DPPH radical, leading to a color change that can be quantified spectrophotometrically.

- ABTS (2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : Similar to DPPH, this assay assesses the capacity of antioxidants to neutralize the ABTS radical cation.

The results from these assays demonstrate that this compound effectively reduces oxidative stress in vitro, suggesting its potential application in preventing oxidative damage in biological systems .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties . Studies have shown that it exhibits moderate antibacterial activity against various bacterial strains, including:

- Staphylococcus aureus

- Xanthomonas campestris

The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes . The minimum inhibitory concentrations (MIC) for these bacteria indicate that this compound could serve as a potential alternative to traditional antibiotics in certain applications .

Interaction with Biomolecules

The interaction of this compound with biomolecules such as DNA and proteins has been a focal point of research. Studies utilizing fluorescence spectroscopy have demonstrated that manganese complexes can intercalate into DNA, which may lead to alterations in DNA structure and function. This intercalation is crucial for understanding the potential genotoxic effects of manganese complexes .

Table 1: Summary of Biological Activities

| Biological Activity | Methodology | Results |

|---|---|---|

| Antioxidant | DPPH, ABTS assays | Significant radical scavenging activity |

| Antimicrobial | MIC determination | Moderate activity against specific strains |

| DNA Interaction | Fluorescence spectroscopy | Evidence of intercalation |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neuroprotective Effects : A study demonstrated that this compound could mitigate neurodegenerative toxicity associated with manganese exposure by chelating excess manganese ions and reducing oxidative stress in neuronal cells .

- In Vivo Studies : Animal models have shown promising results when treated with this compound for conditions associated with oxidative stress and inflammation. These studies suggest a reduction in markers of inflammation and improved overall health outcomes .

Propiedades

IUPAC Name |

2-carboxyphenolate;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O3.Mn/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIKUNPJXSWSMD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10MnO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18917-85-6 | |

| Record name | Bis[2-(hydroxy-κO)benzoato-κO]manganese | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18917-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese disalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.